
Type A Allatostatin III
Vue d'ensemble
Description
Type A Allatostatin III, also known as allatostatin 3, is a blood-brain barrier permeable and reversible neuropeptide . It inhibits hormone synthesis in juvenile female cockroaches . It can be used in pesticide research .
Synthesis Analysis
The evolution of the Allatostatin-Type A system is poorly described and relatively few receptors have been isolated and functionally characterized in insects . In arthropods, the AST-A system evolved through lineage-specific events and the maintenance of two receptors in the flies and mosquitoes (Diptera) was the result of a gene duplication event .Molecular Structure Analysis
The molecular weight of Type A Allatostatin III is 899.00 and its formula is C42H62N10O12 . The sequence of this peptide is Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2 .Chemical Reactions Analysis
Allatostatin type A receptors (AST-ARs) are a group of G-protein coupled receptors activated by members of the FGL-amide (AST-A) peptide family that inhibit food intake and development in arthropods .Physical And Chemical Properties Analysis
Type A Allatostatin III is a blood-brain barrier permeable and reversible neuropeptide . It can be stored under the recommended conditions in the Certificate of Analysis .Applications De Recherche Scientifique
Inhibition of Juvenile Hormone Synthesis
Type A Allatostatin III plays a crucial role in the regulation of insect growth and development. It inhibits the synthesis of juvenile hormones (JH), which are pivotal for the control of metamorphosis and reproduction in insects . This application is particularly significant in the study of insect physiology and could be leveraged in developing new pest control strategies.
Feeding and Digestive Regulation
This peptide acts as a neuromodulator in the insect gut, influencing feeding behavior and digestive processes . Understanding its role can provide insights into the complex regulation of energy homeostasis in insects and potentially lead to breakthroughs in controlling insect-borne diseases by targeting their feeding mechanisms.
Neurobiological Research
Type A Allatostatin III is involved in modulating neuronal circuits within insects. It has been identified as a brain-gut peptide, implicating its role in regulating activities such as sleep, learning, and memory . Research in this area could uncover new aspects of neurobiology that are conserved across species.
Evolutionary Biology
The evolutionary history of Type A Allatostatin III receptors and their ligands provides valuable information about the divergence and conservation of peptide-receptor gene families across bilaterians . This can help in understanding the molecular evolution of signaling systems.
Reproductive Physiology
Given its role in inhibiting juvenile hormone synthesis, Type A Allatostatin III indirectly affects reproductive processes. JH levels are closely tied to the readiness for reproduction in insects, and thus, this peptide can be used to study the endocrine regulation of reproduction .
Metabolic Integration
Type A Allatostatin III is hypothesized to function as an integrator of metabolism and reproduction, similar to the vertebrate KISS system . This suggests a broader application in studying how energy balance and reproductive status are coordinated at the molecular level.
Mécanisme D'action
Target of Action
Type A Allatostatin III, also known as allatostatin 3, is a neuropeptide that primarily targets juvenile female cockroaches . It inhibits the synthesis of hormones in these insects .
Mode of Action
The compound interacts with its targets by crossing the blood-brain barrier . This interaction is reversible, meaning it can be undone or reversed . In mammalian cells, allatostatins bind to allatostatin receptors to open G-protein coupled inward rectifying potassium channels, resulting in reduced membrane potential and input resistance .
Biochemical Pathways
The primary biochemical pathway affected by Type A Allatostatin III is the synthesis of hormones in juvenile female cockroaches . By inhibiting this process, the compound disrupts the normal growth and development of these insects .
Pharmacokinetics
It is known that the compound is permeable to the blood-brain barrier, suggesting it can be distributed throughout the body of the insect . The compound’s reversibility indicates that it can be removed or metabolized to cease its effects .
Result of Action
The primary result of Type A Allatostatin III’s action is the inhibition of hormone synthesis in juvenile female cockroaches . This leads to a disruption in the normal growth and development of these insects .
Action Environment
The action of Type A Allatostatin III is influenced by the internal environment of the insect, particularly the presence of the blood-brain barrier
Safety and Hazards
Orientations Futures
The future challenge will be to characterize the predicted ligand-receptor relationships and especially the physiological function in a representative . Based on the results, it is hypothesized that the AST-A system in insects shared a common origin with the vertebrate KISS system and may also share a common function as an integrator of metabolism and reproduction .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62N10O12/c1-23(2)14-28(37(44)59)47-36(58)20-46-38(60)30(16-25-8-6-5-7-9-25)50-42(64)33(22-54)52-40(62)31(17-26-10-12-27(55)13-11-26)51-39(61)29(15-24(3)4)49-41(63)32(21-53)48-35(57)19-45-34(56)18-43/h5-13,23-24,28-33,53-55H,14-22,43H2,1-4H3,(H2,44,59)(H,45,56)(H,46,60)(H,47,58)(H,48,57)(H,49,63)(H,50,64)(H,51,61)(H,52,62) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELVQXEBBNBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-2-(2-(2-Aminoacetamido)acetamido)-3-hydroxyPropanamido)-N-((2S,5S,8S,14S)-8-benzyl-14-carbamoyl-5-(hydroxymethyl)-1-(4-hydroxyphenyl)-16-methyl-3,6,9,12-tetraoxo-4,7,10,13-tetraazaheptadecan-2-yl)-4-methylpentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





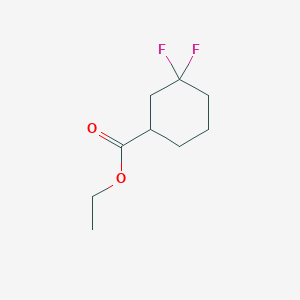

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
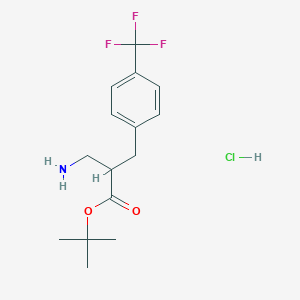
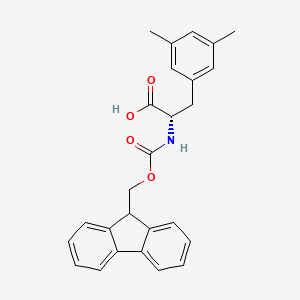
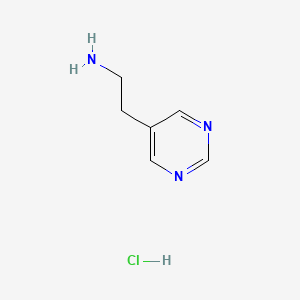


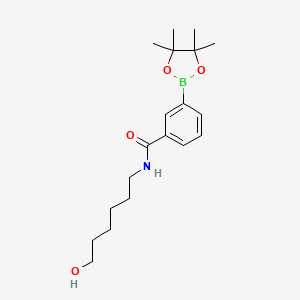
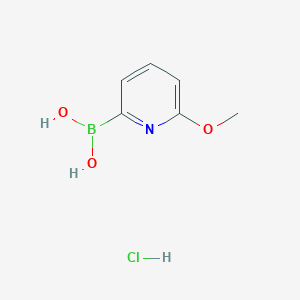
![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)
![2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6338929.png)